1-Nitro-2-(2-nitrovinyl)benzene

Catalog No.
S724910
CAS No.
3156-39-6
M.F
C8H6N2O4
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-2-(2-nitrovinyl)benzene

CAS Number

3156-39-6

Product Name

1-Nitro-2-(2-nitrovinyl)benzene

IUPAC Name

1-nitro-2-[(E)-2-nitroethenyl]benzene

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+

InChI Key

INIQBBVYBCGEIX-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-]

Synthesis and Characterization:

1-Nitro-2-(2-nitrovinyl)benzene, also known as 1-nitro-2-[(E)-2-nitroethenyl]benzene and beta,2-dinitrostyrene, is a nitrostyrene compound with the chemical formula C₈H₆N₂O₄. Its synthesis has been reported in various scientific publications, often involving reactions like nitration of styrenes or condensation of nitroaldehydes with ketones [, ].

Potential Applications:

Research suggests that 1-Nitro-2-(2-nitrovinyl)benzene might hold potential applications in several scientific fields, including:

  • Organic materials science: The presence of nitro groups in the molecule suggests potential for exploring its properties in the development of energetic materials or as a precursor for other functional organic materials [].
  • Medicinal chemistry: The nitro functionality can be exploited for further chemical modifications, potentially leading to the development of novel bioactive compounds []. However, further research is necessary to explore its specific therapeutic potential and potential side effects.

1-Nitro-2-(2-nitrovinyl)benzene is an organic compound characterized by its molecular formula C8H6N2O4\text{C}_8\text{H}_6\text{N}_2\text{O}_4 and a molecular weight of approximately 194.1442 g/mol. It features a benzene ring substituted with two nitro groups: one at the first position (ortho position) and another as part of a vinyl group at the second position (meta position). This unique arrangement of functional groups imparts distinctive electronic properties to the compound, making it valuable in various fields of scientific research, including chemistry and materials science.

As with most nitroaromatic compounds, 1-Nitro-2-(2-nitrovinyl)benzene should be handled with caution due to potential hazards:

  • Toxicity: Nitroaromatics can be toxic if ingested, inhaled, or absorbed through the skin []. Specific toxicity data for 1-Nitro-2-(2-nitrovinyl)benzene is not available.
  • Flammability: Nitroaromatics can be flammable, especially when exposed to heat or open flames [].
  • Explosivity: The presence of two nitro groups suggests potential explosive properties. However, specific data on the explosive nature of 1-Nitro-2-(2-nitrovinyl)benzene is unavailable and should be investigated with caution.
, including:

  • Reduction: The nitro groups can be reduced to amines, typically using hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol. The primary product formed is 1-amino-2-(2-aminovinyl)benzene.
  • Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form nitrobenzoic acids. Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro groups. This reaction can lead to halogenated derivatives when reacted with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

The synthesis of 1-Nitro-2-(2-nitrovinyl)benzene can be achieved through several methods:

  • Nitration of 2-Nitrostyrene: This method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to selectively form the desired product.
  • Condensation Reactions: Another laboratory method includes the reaction of nitromethane with benzaldehyde in the presence of a base such as sodium hydroxide, typically carried out in methanol at low temperatures (0-5°C) to ensure high yield.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield, often utilizing catalysts to enhance efficiency.

1-Nitro-2-(2-nitrovinyl)benzene has various applications across different scientific fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: The compound is investigated for developing novel materials with specific electronic or optical properties due to its unique electronic structure.
  • Biological Research: Its potential biological activity makes it a subject of interest for drug development and interactions with biomolecules.

Studies on the interaction mechanisms of 1-Nitro-2-(2-nitrovinyl)benzene suggest that its nitro groups can participate in electron transfer processes and form reactive intermediates. These interactions may influence its reactivity with other molecules, particularly in electrophilic aromatic substitution reactions where the nitro groups modify the electron density on the benzene ring.

Several compounds share structural similarities with 1-Nitro-2-(2-nitrovinyl)benzene, each exhibiting distinct properties:

  • 2-Nitrostyrene: Lacks an additional nitro group but shares similar reactivity patterns.
  • 1-Nitro-3-(2-nitrovinyl)benzene: Has a different positioning of the nitrovinyl group, affecting its chemical behavior.
  • 1-Nitro-4-(2-nitrovinyl)benzene: Another positional isomer that displays unique properties due to the arrangement of its functional groups.

Uniqueness

The uniqueness of 1-Nitro-2-(2-nitrovinyl)benzene lies in the specific positioning of its nitro and nitrovinyl groups on the benzene ring. This arrangement allows for diverse chemical transformations and interactions, making it particularly valuable in research applications compared to its structural analogs.

1-Nitro-2-(2-nitrovinyl)benzene (C₈H₆N₂O₄), first reported in the mid-20th century, emerged from advancements in nitroalkene synthesis methodologies. While its exact discovery timeline remains unclear, its preparation is rooted in the Henry reaction (nitroaldol condensation), a process pioneered by Louis Henry in 1895 for synthesizing β-nitro alcohols. Early synthetic routes involved nitration of styrene derivatives or condensation reactions between nitroaldehydes and ketones. For example, the compound was later characterized via nitration of 2-nitrostyrene or through catalytic methods using acetic acid and primary amines.

The compound gained structural clarity through modern spectroscopic techniques. Nuclear magnetic resonance (NMR) studies confirmed its E-configuration, with vinyl protons appearing as doublets at δ7.8–8.2 ppm (J = 13–15 Hz). Infrared (IR) spectroscopy identified asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹, consistent with its dual nitro functionalities.

Physical PropertiesValueSource
Molecular Weight194.144 g/mol
Density1.401 g/cm³
Boiling Point356.6°C at 760 mmHg
Flash Point183.3°C
LogP (Octanol-Water Partition Coefficient)2.89

Significance in Nitrostyrene Chemistry

1-Nitro-2-(2-nitrovinyl)benzene is a cornerstone in nitrostyrene chemistry due to its unique electronic configuration. The juxtaposition of two nitro groups—one on the benzene ring and another on the vinyl chain—creates a conjugated system that enhances electrophilic reactivity. This property makes it valuable in:

  • Organic Synthesis:

    • Serves as a dienophile in Diels-Alder reactions, where its electron-deficient vinyl group reacts efficiently with dienes to form six-membered rings.
    • Undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position of the nitrovinyl group, enabling functionalized intermediate synthesis.
  • Pharmaceutical Precursors:

    • Reduced to β-amino styrenes, which are intermediates for antidepressants and antimicrobial agents.
    • Used in synthesizing indole derivatives via reductive cyclization, a key step in producing antitumor compounds.
  • Materials Science:

    • Incorporated into polymers as a cross-linking agent due to its ability to undergo radical-initiated polymerization.
    • Explored in nonlinear optical materials for its high electron-withdrawing capacity and polarizability.

Comparative Reactivity in Nitrostyrene Derivatives

CompoundReactivity ProfileKey Application
1-Nitro-2-(2-nitrovinyl)benzeneEnhanced electrophilicity due to dual nitro groupsHeterocyclic synthesis
β-Nitrostyrene (C₆H₅CH=CHNO₂)Standard dienophile; moderate reactivityDye and slimicide production
2,4-Dinitrostyrene (C₆H₃(NO₂)₂CH=CH₂)High thermal instability; prone to polymerizationExplosives research

Synthetic Methodologies

Recent advances include microwave-assisted condensation using sulfated zirconia catalysts, achieving yields >85% under mild conditions. Industrial-scale production employs continuous flow reactors with acetic acid solvents, optimizing safety and efficiency.

This compound’s versatility underscores its role in advancing synthetic organic chemistry, particularly in constructing complex architectures for bioactive molecules and functional materials. Future research may explore its catalytic asymmetric reactions or applications in energy storage systems.

XLogP3

1.8

Wikipedia

2-NITRO-B-NITROSTYRENE

Dates

Modify: 2023-08-15

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